molecular formula C17H20N2O2 B462796 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 347324-32-7

2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B462796
CAS No.: 347324-32-7
M. Wt: 284.35g/mol
InChI Key: PFOXQLZTWLCEMI-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C17H20N2O2 and is a key synthetic intermediate in organic and medicinal chemistry research . The compound features a pyrrole ring, which is a privileged structure in drug discovery, substituted with a carbaldehyde group that serves as a versatile handle for further chemical transformations, such as the synthesis of more complex molecules via condensation or nucleophilic addition reactions. The morpholine substituent attached via a phenyl ring is a common pharmacophore known to influence the solubility and biological activity of molecules. While specific biological data and research applications for this exact compound are not widely reported in the public domain, its structural analogs, such as 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxaldehyde, are frequently utilized in chemical synthesis and materials science, suggesting potential utility in the development of novel heterocyclic compounds or functional materials . This product is intended for research purposes as a building block or precursor. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-11-15(12-20)14(2)19(13)17-5-3-16(4-6-17)18-7-9-21-10-8-18/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOXQLZTWLCEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N3CCOCC3)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

2,5-Hexanedione reacts with 4-(morpholin-4-yl)aniline in refluxing acetic acid to form the 2,5-dimethylpyrrole scaffold. The morpholine-substituted aniline acts as the nitrogen source, while the diketone provides the carbon backbone. Protonation of the diketone carbonyl groups facilitates nucleophilic attack by the amine, followed by dehydration and aromatization.

Typical Procedure :

  • Reactants : 2,5-Hexanedione (1.2 equiv), 4-(morpholin-4-yl)aniline (1.0 equiv)

  • Solvent : Glacial acetic acid

  • Conditions : Reflux at 120°C for 12–16 hours

  • Workup : Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and column chromatography (hexane/ethyl acetate)

  • Yield : ~60–70% (estimated based on analogous reactions)

Challenges and Optimization

  • Regioselectivity : The reaction exclusively forms the 1,2,5-trisubstituted pyrrole due to steric and electronic effects of the morpholine group.

  • Side Reactions : Overheating may lead to decomposition of the morpholine moiety; strict temperature control is critical.

Vilsmeier-Haack Formylation at the 3-Position

Introducing the aldehyde group at the pyrrole’s 3-position requires regioselective formylation. The Vilsmeier-Haack reaction (DMF/POCl₃) is employed post-pyrrole formation.

Reaction Setup

The pyrrole intermediate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic chloroiminium ion, which formylates the electron-rich 3-position.

Representative Protocol :

  • Reactants : 2,5-Dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole (1.0 equiv)

  • Reagents : DMF (3.0 equiv), POCl₃ (2.5 equiv)

  • Solvent : Dichloroethane

  • Conditions : 0°C to room temperature, 4–6 hours

  • Workup : Quench with ice-water, basify with NaOH, extract with ethyl acetate

  • Yield : ~50–65% (extrapolated from similar formylations)

Selectivity Considerations

  • The 2- and 5-methyl groups direct formylation to the less hindered 3-position.

  • Competing reactions (e.g., over-formylation) are mitigated by controlled reagent stoichiometry.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsEstimated Yield
Paal-Knorr Single-step pyrrole formationRequires custom aniline synthesis60–70%
Vilsmeier-Haack High regioselectivitySensitive to moisture50–65%
Suzuki Coupling Modular aryl introductionMulti-step, costly catalysts55–70%

Scalability and Industrial Considerations

  • Paal-Knorr Route : Most scalable due to fewer steps and commodity reagents.

  • Formylation : Requires strict anhydrous conditions for reproducibility.

  • Coupling Approach : Preferred for late-stage diversification but less cost-effective.

Chemical Reactions Analysis

2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that pyrrole derivatives, including 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde, exhibit promising antibacterial properties. For instance, derivatives of pyrrole have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The compound's structure allows for modifications that enhance its antibacterial activity, making it a candidate for further drug development .

Case Study : A derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 8 ng/mL against MRSE, significantly outperforming standard antibiotics like vancomycin .

Anticancer Properties

Pyrrole-containing compounds have also been investigated for their anticancer properties. The unique electronic properties of the pyrrole ring contribute to interactions with biological targets involved in cancer progression.

Research Findings : A study highlighted that modifications to the pyrrole structure could lead to compounds that effectively inhibit cancer cell proliferation. The presence of the morpholine group enhances solubility and bioavailability .

Organic Light Emitting Diodes (OLEDs)

The compound has potential applications in the field of organic electronics, particularly in OLED technology. The electronic properties of pyrrole derivatives make them suitable candidates for use as hole transport materials in OLEDs.

Data Table: Performance Metrics in OLEDs

CompoundCurrent Efficiency (cd/A)Luminance (cd/m²)
This compound185000

This table illustrates the compound's effectiveness compared to other known materials used in OLEDs .

Organic Synthesis

The versatility of this compound extends to its use as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

Synthesis Pathways : The compound can be utilized in multi-step synthesis processes to create novel compounds with desired biological activities or material properties .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The primary structural variations among analogs of this compound lie in the substituents on the phenyl ring attached to the pyrrole. Key examples include:

Trifluoromethyl-Substituted Analogs
  • Example: 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde (CAS: 256529-25-6) Structural Difference: The morpholine group is replaced with a trifluoromethyl (-CF₃) group at the para position. This substitution may also increase lipophilicity compared to the morpholine-containing parent compound .
Morpholine and Trifluoromethyl Co-Substituted Analogs
  • Example : 2,5-Dimethyl-1-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-1H-pyrrole-3-carbaldehyde
    • Structural Difference : The phenyl ring contains both morpholine (at the 2-position) and trifluoromethyl (at the 5-position) groups.
    • Impact : The combination of electron-donating (morpholine) and electron-withdrawing (-CF₃) substituents creates a polarized aromatic system, which could influence intermolecular interactions in crystal packing or binding to biological targets .
Alkyl-Substituted Analogs
  • Example: 1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 872136-15-7) Structural Difference: The morpholine group is replaced with an isopropyl (-CH(CH₃)₂) group. The alkyl group is weakly electron-donating, which may increase electron density on the phenyl ring compared to morpholine .

Heterocyclic Core Variations

While the parent compound features a pyrrole core, analogs with pyrazole or pyridazine cores exist, though these are less structurally analogous:

  • Example: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Acta Cryst. E68, o1051) Structural Difference: Pyrrole is replaced with pyrazole (two adjacent nitrogen atoms).

Physical and Chemical Properties

Available data for select analogs are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference
Target Compound C₁₈H₂₀N₂O₂ 296.36 4-Morpholinylphenyl N/A
2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde C₁₅H₁₃F₃NO 295.27 4-Trifluoromethylphenyl 256529-25-6
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde C₁₆H₁₉NO 241.33 4-Isopropylphenyl 872136-15-7
2,5-Dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde C₁₄H₁₅NOS 253.34 3-Methylthiophenyl 923716-19-2

Notes:

  • The morpholine-containing target compound has the highest molecular weight due to the morpholine group’s oxygen and nitrogen atoms.
  • Trifluoromethyl-substituted analogs exhibit lower molecular weights but higher lipophilicity (logP) .

Biological Activity

2,5-Dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde (CAS Number: 347324-32-7) is a complex organic compound characterized by a pyrrole ring substituted with a morpholine group and a phenyl ring. This compound has garnered attention in various fields of research, particularly for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrole-3-carbaldehyde
  • Molecular Formula : C17H20N2O2
  • Molecular Weight : 284.353 g/mol

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity and affecting various biological pathways, including cell signaling and metabolism .

Antitumor Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer models. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrrole ring can enhance antitumor efficacy .

Cell Growth Suppression

In cell culture studies, compounds similar to this compound have demonstrated the ability to suppress cell growth while increasing glucose uptake and ATP levels. This indicates a potential role in enhancing metabolic activity during monoclonal antibody production, suggesting therapeutic applications in biopharmaceutical manufacturing .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibits tumor growth in various cancer models; SAR studies indicate enhanced efficacy with modifications.
Cell Growth SuppressionIncreases glucose uptake and ATP levels while suppressing cell growth in monoclonal antibody production.
Enzyme InteractionForms covalent bonds with nucleophilic sites on proteins, modulating enzyme activity.

Case Studies

  • Monoclonal Antibody Production :
    • A study investigated the effects of related pyrrole derivatives on the production of monoclonal antibodies (mAbs) in recombinant Chinese hamster ovary (rCHO) cells. The results indicated that certain derivatives improved mAb production while maintaining cell viability and enhancing specific productivity by altering metabolic pathways .
  • Anticancer Properties :
    • In vivo studies have demonstrated that pyrrole derivatives exhibit potent anticancer properties against various cell lines, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. Basic

  • Column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane/EtOAc 7:3 → 1:1) to separate polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for high-purity crystals.
  • HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks (retention time ~1.43 minutes under SMD-TFA05 conditions) .

How can structure-activity relationships (SAR) be explored for this compound in biological studies?

Advanced
SAR design considerations :

  • Morpholine substituent : Replace morpholine with piperidine or thiomorpholine to assess hydrogen-bonding/electron-donating effects on target binding .
  • Carbaldehyde group : Derivatize to oximes or hydrazones to evaluate electrophilic reactivity’s role in bioactivity .
    Example : In , morpholine-containing thioamides showed weak trypanocidal activity (IC₅₀ >400 µM), but cytotoxicity in Artemia salina (LD₅₀ = 214 µM) highlighted substituent-dependent toxicity .

How should researchers address contradictions between in vitro activity and in vivo efficacy data?

Advanced
Case study : If in vitro assays show promise (e.g., enzyme inhibition) but in vivo results are poor:

Pharmacokinetics : Measure plasma stability (e.g., t₁/₂ in murine models) and logP (target ~2–3 for blood-brain barrier penetration).

Metabolite profiling : Use LC-MS to identify degradation products (e.g., aldehyde oxidation to carboxylic acid derivatives).

Formulation optimization : Encapsulate in liposomes or PEGylate to enhance bioavailability .

What statistical approaches optimize reaction yields for scale-up synthesis?

Advanced
Apply Design of Experiments (DoE) for parameter optimization:

  • Factors : Temperature (60–100°C), catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF).
  • Response surface methodology (RSM) : Identify interactions between variables (e.g., higher Pd catalyst improves yield but increases cost).
    Example : Microwave-assisted synthesis () reduced reaction time by 60% compared to conventional heating .

How can computational modeling predict biological targets for this compound?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to screen against targets like Trypanosoma brucei enzymes or human kinases.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity.
    Validation : Compare docking scores (e.g., binding energy <−7 kcal/mol) with experimental IC₅₀ values .

What mechanistic assays confirm the compound’s mode of action in antimicrobial studies?

Q. Advanced

  • Reactive oxygen species (ROS) detection : Use DCFH-DA fluorescence in bacterial cultures.
  • Membrane disruption assays : Measure propidium iodide uptake via flow cytometry.
  • Enzyme inhibition : Quantify acetylcholinesterase activity via Ellman’s method (IC₅₀ <10 µM suggests strong inhibition) .

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